molecular formula C10H18O B12682130 2-Heptenal, 2-propyl- CAS No. 64935-37-1

2-Heptenal, 2-propyl-

Cat. No.: B12682130
CAS No.: 64935-37-1
M. Wt: 154.25 g/mol
InChI Key: GADNZGQWPNTMCH-CSKARUKUSA-N
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Description

(E)-2-Propylhept-2-enal is an organic compound belonging to the class of aldehydes It is characterized by the presence of a double bond between the second and third carbon atoms, with the propyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Propylhept-2-enal typically involves the aldol condensation reaction. This reaction is carried out between heptanal and propanal in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining a temperature of around 25-30°C and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of (E)-2-Propylhept-2-enal can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the product. The use of catalysts such as zeolites can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Propylhept-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in (E)-2-Propylhept-2-enal can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Bromine in carbon tetrachloride at room temperature.

Major Products Formed:

    Oxidation: 2-Propylheptanoic acid.

    Reduction: 2-Propylheptanol.

    Substitution: 2-Bromo-2-propylheptanal.

Scientific Research Applications

(E)-2-Propylhept-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: (E)-2-Propylhept-2-enal is used in the production of fragrances and flavoring agents due to its distinct odor.

Mechanism of Action

The mechanism of action of (E)-2-Propylhept-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

    (E)-2-Butylhept-2-enal: Similar structure but with a butyl group instead of a propyl group.

    (E)-2-Methylhept-2-enal: Similar structure but with a methyl group instead of a propyl group.

Uniqueness: (E)-2-Propylhept-2-enal is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

64935-37-1

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(E)-2-propylhept-2-enal

InChI

InChI=1S/C10H18O/c1-3-5-6-8-10(9-11)7-4-2/h8-9H,3-7H2,1-2H3/b10-8+

InChI Key

GADNZGQWPNTMCH-CSKARUKUSA-N

Isomeric SMILES

CCCC/C=C(\CCC)/C=O

Canonical SMILES

CCCCC=C(CCC)C=O

Origin of Product

United States

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